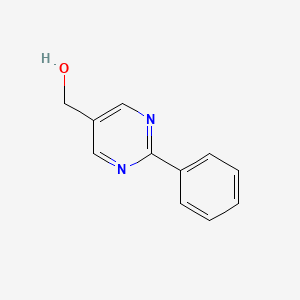

(2-Phenylpyrimidin-5-yl)methanol

Description

Historical Context and Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Chemistry

The pyrimidine ring system is a cornerstone of life itself, forming the core structure of the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. researchgate.netnih.gov This natural prevalence has established pyrimidine-based structures as "privileged scaffolds" in medicinal chemistry, inspiring the development of a multitude of synthetic derivatives with therapeutic applications. nih.gov Historically, while some pyrimidine derivatives were known in the 19th century, systematic laboratory synthesis began in earnest in the late 1800s. researchgate.net

Over the last century, research has demonstrated that pyrimidine derivatives possess a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govorientjchem.org Their synthetic versatility, often explored through multicomponent reactions like the Biginelli reaction, allows for the creation of diverse molecular libraries. researchgate.net This has cemented the pyrimidine scaffold's importance in drug discovery and the development of functional organic materials. growingscience.com

The Molecular Architecture of (2-Phenylpyrimidin-5-yl)methanol and its Positional Isomers

This compound is an aromatic heterocyclic compound. Its architecture consists of a central pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. A phenyl group is attached to the second carbon atom of this ring, and a hydroxymethyl (-CH₂OH) group is attached to the fifth carbon atom.

The placement of the functional groups on the pyrimidine ring is critical to the molecule's chemical properties. Positional isomers, which have the same molecular formula but different arrangements of these groups, exhibit distinct characteristics. The primary positional isomers of this compound involve the relocation of the hydroxymethyl group to other available carbon atoms on the pyrimidine ring, namely positions 4 and 6.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 886531-62-0 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Monoisotopic Mass | 186.079313 g/mol |

Table 2: Key Positional Isomers of (2-Phenylpyrimidin-yl)methanol

| Compound Name | Structure | Notes |

| (2-Phenylpyrimidin-4-yl)methanol | A positional isomer where the hydroxymethyl group is at the C4 position. The synthesis of a related core, (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol, confirms the viability of this substitution pattern. vulcanchem.com | |

| This compound | The primary compound of interest. | |

| (2-Phenylpyrimidin-6-yl)methanol | A positional isomer where the hydroxymethyl group is at the C6 position. |

Overview of Current Research Trajectories Involving this compound and Related Structures

Current scientific research leverages this compound and its derivatives primarily as intermediates for constructing more complex molecules with specific functional properties. The reactivity of the hydroxymethyl group and the stable nature of the 2-phenylpyrimidine (B3000279) core make it an ideal starting point for synthetic endeavors.

One major research area is the development of novel therapeutic agents. For instance, scientists have designed and synthesized a series of 2-phenylpyrimidine derivatives as potential antifungal agents that target the CYP51 enzyme. nih.gov In these syntheses, the core structure containing the 2-phenylpyrimidine moiety is often built upon to create compounds with improved biological activity.

Furthermore, this compound serves as a key building block in the synthesis of diverse 5-hydroxymethylpyrimidines. A common synthetic strategy involves the reduction of a corresponding ethyl carboxylate precursor to yield the primary alcohol of the hydroxymethyl group. mdpi.com This transformation allows for the introduction of a reactive handle that can be further modified. Research has detailed the synthesis of a variety of derivatives from this scaffold, showcasing its utility in creating a library of compounds for biological screening. mdpi.com

The broader field of pyrimidine synthesis is also evolving, with a focus on developing more efficient and environmentally friendly catalytic methods. This includes the use of magnetic nanocatalysts for the preparation of pyrimidine-fused heterocycles, a field that indirectly enhances the accessibility and utility of building blocks like this compound. nih.gov

Table 3: Examples of Synthesized Derivatives from a 2-Phenyl-5-hydroxymethylpyrimidine Scaffold

This table highlights research where a 2-phenyl-5-ethoxycarbonylpyrimidine core is first reduced to the (hydroxymethyl)pyrimidine, which then serves as a precursor for further derivatization. The initial step is the creation of the core alcohol structure.

| Precursor Compound (Ester) | Reducing Agent | Resulting Alcohol Compound |

| Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate | LiAlH₄ | [4-(Benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol |

| Ethyl 4-amino-6-methyl-2-phenylpyrimidine-5-carboxylate | LiAlH₄ | (4-Amino-6-methyl-2-phenylpyrimidin-5-yl)methanol |

| Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | LiAlH₄ | [4-(Ethylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol |

| Ethyl 4-(cyclohexylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | LiAlH₄ | [4-(Cyclohexylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol |

| Data sourced from a study on the synthesis and evaluation of novel 5-hydroxymethylpyrimidines. mdpi.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(2-phenylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEBODXMCJKLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612128 | |

| Record name | (2-Phenylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886531-62-0 | |

| Record name | (2-Phenylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenylpyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylpyrimidin 5 Yl Methanol and Derived Compounds

Precursor Synthesis Strategies Leading to the (2-Phenylpyrimidin-5-yl)methanol Scaffold

The construction of the fundamental this compound framework relies on the strategic synthesis of key precursors, which are then converted to the final alcohol.

Approaches Involving 2-Phenylpyrimidine-5-carboxaldehyde as an Intermediate

A primary route to this compound involves the reduction of its corresponding aldehyde, 2-phenylpyrimidine-5-carboxaldehyde. The synthesis of this aldehyde can be achieved through various methods, setting the stage for the final reductive step. While specific multi-step syntheses for 2-phenylpyrimidine-5-carboxaldehyde are documented, a crucial final step is its reduction to the alcohol.

Commonly employed reducing agents for this transformation from aldehyde to alcohol include sodium borohydride (B1222165) (NaBH₄). This reagent offers mild and selective reduction of the aldehyde functional group without affecting the pyrimidine (B1678525) or phenyl rings.

Reductive Pathways from Carboxylic Acid Derivatives

An alternative and widely used approach involves the reduction of 2-phenylpyrimidine-5-carboxylic acid or its ester derivatives. organic-chemistry.orgbiosynth.com This method provides a versatile entry point to the desired alcohol.

The synthesis of the precursor, 2-substituted pyrimidine-5-carboxylic esters, can be accomplished by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This method is notable for its high yields and for producing pyrimidines without substitution at the 4-position. organic-chemistry.org

Once the carboxylic acid or ester is obtained, it can be reduced to this compound. A common method for this reduction is the use of lithium aluminium hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This powerful reducing agent effectively converts the carboxylic acid or ester to the primary alcohol.

| Precursor | Reagent | Product | Yield |

| 2-Phenylpyrimidine-5-carboxaldehyde | Sodium Borohydride | This compound | High |

| 2-Phenylpyrimidine-5-carboxylic acid/ester | Lithium Aluminium Hydride | This compound | Good |

| This table summarizes common reductive pathways to this compound. |

Advanced Synthetic Transformations for Substituted this compound Analogues

To explore the chemical space around this compound, various synthetic transformations can be applied to introduce substituents on the pyrimidine ring or to derivatize the hydroxymethyl group.

Functionalization of the Pyrimidine Ring System

The pyrimidine ring is amenable to a range of functionalization reactions, allowing for the introduction of diverse substituents. One common strategy involves the use of 2,4-dichloropyrimidines as starting materials. acs.orgnih.gov The chlorine atoms can be sequentially substituted by various nucleophiles, such as amines, to introduce diversity at these positions. acs.org For instance, reaction with an amine can lead to the formation of N-substituted aminopyrimidine derivatives. acs.org

Another powerful method for functionalizing the pyrimidine ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the introduction of aryl or heteroaryl groups by reacting a halogenated pyrimidine intermediate with a corresponding boronic acid. nih.gov

| Starting Material | Reagent(s) | Product Type |

| 2,4-Dichloropyrimidine | Amines | Aminopyrimidine derivatives |

| Halogenated Pyrimidine | Boronic Acids, Pd catalyst | Aryl/Heteroaryl substituted pyrimidines |

| This table highlights methods for functionalizing the pyrimidine ring. |

Derivatization at the Hydroxymethyl Moiety

The hydroxymethyl group of this compound serves as a handle for further derivatization. A common transformation is the conversion of the alcohol to a more reactive leaving group, such as a halide. For example, reaction with phosphoryl chloride (POCl₃) can convert the hydroxymethyl group to a chloromethyl group, yielding 5-(chloromethyl)-2-phenylpyrimidine. psu.eduresearchgate.net This halomethyl derivative is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

The hydroxyl group can also be converted to an ether or ester. For instance, Williamson ether synthesis can be employed by deprotonating the alcohol with a base and reacting it with an alkyl halide to form an ether. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative.

| Reaction Type | Reagent(s) | Product |

| Halogenation | POCl₃ or HBr/HI | 5-(Halomethyl)-2-phenylpyrimidine |

| Etherification | Base, Alkyl Halide | 5-(Alkoxymethyl)-2-phenylpyrimidine |

| Esterification | Carboxylic Acid/Acyl Chloride | 5-(Acyloxymethyl)-2-phenylpyrimidine |

| This table shows common derivatizations of the hydroxymethyl group. |

Preparation of Thiopyrimidine Derivatives

The synthesis of thiopyrimidine derivatives often starts from different precursors than this compound itself but represents an important class of related compounds. A general and effective method for synthesizing 2-thiopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with thiourea (B124793) in the presence of a base. niscpr.res.inresearchgate.net For example, chalcones can react with thiourea in the presence of sodium hydroxide (B78521) to yield pyrimidine thiones. niscpr.res.in

These pyrimidine thiones can undergo further reactions. A common derivatization is S-alkylation, where the thione is treated with an alkyl halide in the presence of a base to yield 2-(alkylthio)pyrimidine derivatives. niscpr.res.in

Another approach involves the reaction of functionalized amines with isothiocyanates. For instance, 4-isothiocyanato-4-methyl-2-pentanone can react with amines in a one-pot reaction to form various 2-thiopyrimidine derivatives. nih.gov

Synthesis of Pyrimidine Schiff Bases

The synthesis of Schiff bases from pyrimidine precursors is a significant area of research due to the wide range of biological activities these compounds exhibit. researchgate.net The core of this synthesis involves the condensation reaction between a primary amine and a carbonyl compound, in this case, a pyrimidine derivative bearing an aldehyde or ketone group. For derivatives of this compound, the alcohol moiety is first oxidized to the corresponding aldehyde, 2-phenylpyrimidine-5-carbaldehyde. This aldehyde serves as the key intermediate for forming the imine (-N=CH-) functionality characteristic of Schiff bases.

A general procedure involves dissolving the pyrimidine-5-carbaldehyde (B119791) derivative in a suitable solvent, such as tetrahydrofuran (THF) or ethanol (B145695). researchgate.netmdpi.com A primary aromatic or aliphatic amine is then added to the solution, often in a slight molar excess. The reaction can be catalyzed by the addition of a few drops of glacial acetic acid or an efficient Lewis acid catalyst like indium(III) trifluoromethanesulphonate. researchgate.netmdpi.com The mixture is typically stirred at room temperature or refluxed for several hours to ensure the completion of the reaction. researchgate.netmdpi.com

The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly through recrystallization from a suitable solvent or by column chromatography, to yield the pure pyrimidine Schiff base. mdpi.com The structures of these synthesized compounds are confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.netresearchgate.net

For instance, new 5-iminomethylpyrimidine compounds have been synthesized by reacting 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde with various aromatic amines in THF, catalyzed by indium(III) trifluoromethanesulphonate. mdpi.com The reaction mixture was stirred for 72 hours at ambient temperature, followed by purification via column chromatography. mdpi.com

Design and Synthesis of Isoxazole (B147169) Pyrimidine Derivatives

The fusion of pyrimidine and isoxazole rings results in isoxazolo[4,5-d]pyrimidine derivatives, a class of compounds designed to mimic the structure of purines. nih.govcapes.gov.br The synthesis of these derivatives often involves multi-step reaction sequences starting from precursors that can be related to the this compound scaffold.

One synthetic approach begins with a pyrimidine-5-carboxylic acid derivative. This starting material undergoes a series of reactions, including amide condensation, substitution, and finally, a substitution cyclization reaction to form the fused isoxazole-pyrimidine ring system. google.com This method is advantageous as it involves simple reaction processes, utilizes readily available reactants, shortens reaction time, and is suitable for large-scale preparation without requiring harsh conditions or specialized equipment. google.com

A specific example involves the condensation of a hydrazide of a 4-amino-5-benzoylisoxazole-3-carboxylic acid with ethyloxalyl chloride. nih.govcapes.gov.br The resulting product is then cyclized with acetonitrile, followed by reactions with different amines to yield various derivatives of isoxazolo[4,5-d]pyrimidine. nih.govcapes.gov.br This highlights the versatility of the synthetic route in creating a library of related compounds for further study.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize reaction time, and reduce the formation of byproducts. For the synthesis of this compound and its derivatives, several factors including solvent, catalyst, temperature, and pressure play a crucial role.

Solvent Selection and Catalysis in this compound Synthesis

The choice of solvent can significantly influence the reaction rate and yield. rsc.org In many pyrimidine syntheses, polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), or alcohols like ethanol and methanol (B129727), are commonly used. researchgate.net For instance, in a study optimizing a four-component reaction to synthesize a complex imidazole (B134444) derivative, refluxing in ethanol gave a significantly higher yield (82%) compared to other solvents like water, acetonitrile, DMF, THF, or methanol at reflux. researchgate.net This underscores the importance of empirical testing to identify the optimal solvent for a specific transformation.

Catalysis is another cornerstone of yield enhancement. In the synthesis of 2-phenylpyrimidine (B3000279) derivatives, palladium catalysts such as Pd(PPh₃)₄ are frequently employed in cross-coupling reactions like the Suzuki coupling to form the C-C bond between the pyrimidine ring and the phenyl group. nih.gov For the formation of Schiff bases, acid catalysts are essential. While traditional mineral acids can be used, Lewis acids are often more effective. mdpi.com The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste, a key principle of green chemistry. acs.org

| Entry | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Water | Reflux | 10 |

| 2 | Acetonitrile | Reflux | 13 |

| 3 | DMF | Reflux | 30 |

| 4 | THF | Reflux | 15 |

| 5 | Methanol | Reflux | 25 |

| 6 | Ethanol | Reflux | 82 |

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

Temperature is a fundamental parameter that governs reaction rates. Generally, increasing the temperature increases the reaction rate. However, for exothermic reactions, higher temperatures can negatively affect the equilibrium conversion and may lead to the formation of undesired byproducts, thus reducing selectivity. rug.nl For instance, in methanol synthesis, which is an exothermic process, the maximum yield is typically obtained at lower temperatures (in the range of 200 to 220 °C) and higher pressures. researchgate.netresearchgate.net

Pressure is a particularly important factor in reactions involving gaseous reagents. For syntheses where there is a decrease in the number of moles from reactants to products, such as in many hydrogenation reactions, increasing the pressure favors the formation of the product according to Le Châtelier's principle. rug.nl In methanol synthesis from syngas, higher pressures accelerate the formation of methanol. researchgate.net While the synthesis of this compound itself may not involve high-pressure gas-phase reactions, subsequent derivatization steps, such as reductions, could be influenced by pressure. rug.nl Kinetic studies under varying temperatures and pressures are essential to determine the optimal conditions for both reaction rate and selectivity. rsc.orgnih.gov

| Syngas Type | Pressure (MPa) | Methanol Yield (%) |

|---|---|---|

| syn-1 | 3 | ~16 |

| 5 | ~18 | |

| syn-2 | 3 | ~12 |

| 5 | ~14 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly becoming a focus in modern synthetic chemistry to minimize environmental impact and enhance safety. acs.org

Prevention : It is better to prevent waste than to treat or clean up waste after it has been created. scispace.com This can be achieved by designing syntheses with high atom economy.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and cycloadditions are preferable to substitutions and eliminations, which generate stoichiometric byproducts.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. wordpress.com This involves choosing solvents with low toxicity and environmental impact, such as water or bio-based solvents like 2-MeTHF and CyreneTM, and minimizing the total volume of solvent used. wordpress.comskpharmteco.comnih.gov Pfizer, for example, drastically reduced solvent waste in its Viagra synthesis. wordpress.com

Design for Energy Efficiency : Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org This reduces the environmental and economic impact associated with heating, cooling, and pressure adjustments.

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and generate waste. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org They are highly selective, can often be used in small amounts, and can be recycled and reused.

By integrating these principles into the design of synthetic routes for this compound, chemists can develop more sustainable and efficient processes.

Spectroscopic and Structural Elucidation of this compound and its Analogues

The precise characterization of novel compounds is a cornerstone of chemical research. For this compound and its analogues, a comprehensive understanding of their chemical identity and three-dimensional arrangement is achieved through a suite of advanced analytical techniques. This article details the application of spectroscopic and crystallographic methods to elucidate the structure, functional groups, and molecular conformation of this important class of pyrimidine derivatives.

Spectroscopic and Structural Elucidation of 2 Phenylpyrimidin 5 Yl Methanol and Its Analogues

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of pyrimidine (B1678525) derivatives, the chemical shifts (δ) of the protons are indicative of their electronic surroundings. For instance, in a series of 5-hydroxymethylpyrimidine analogues, the protons of the hydroxymethyl group (CH₂OH) typically appear as a doublet, while the hydroxyl proton itself gives rise to a triplet. Aromatic protons on the phenyl and pyrimidine rings resonate in the downfield region of the spectrum, with their multiplicity and coupling constants providing information about their substitution pattern. nih.gov

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine and phenyl rings, as well as the hydroxymethyl group, are characteristic of their hybridization and neighboring atoms. researchgate.net

Table 1: Representative ¹H NMR Data for an Analogue of (2-Phenylpyrimidin-5-yl)methanol

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (on pyrimidine ring) | 2.39 | s | - |

| CH₂ (of ethylamino group) | 3.54 | q | - |

| CH₂ (of hydroxymethyl group) | 4.49 | d | - |

| OH | 5.00 | t | - |

| NH | 6.77 | broad | - |

| Aromatic H | 7.43–8.36 | m | - |

Data for [4-(ethylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol in DMSO-d₆. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound and its analogues, the IR spectrum prominently features a broad absorption band in the region of 3100-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nih.gov Other key absorptions include those for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=N and C=C stretching vibrations within the pyrimidine and phenyl rings. mdpi.com

Table 2: Key IR Absorption Bands for Analogues of this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (hydroxyl) | 3124 - 3374 | Broad stretching vibration |

| N-H (amino) | 3331 - 3386 | Stretching vibration |

| C-S | 635 - 651 | Stretching vibration |

| C=O (ester) | 1666 - 1698 | Stretching vibration |

Data obtained from various 5-hydroxymethylpyrimidine analogues. nih.govbldpharm.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In electrospray ionization mass spectrometry (ESI-MS), a common technique for this class of compounds, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.

For this compound, the monoisotopic mass is 186.079313 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Predicted collision cross-section (CCS) values can further aid in the identification of the compound and its adducts. researchgate.net Experimental ESI-MS data for analogues typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.govbldpharm.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 187.08660 |

| [M+Na]⁺ | 209.06854 |

| [M-H]⁻ | 185.07204 |

| [M+H-H₂O]⁺ | 169.07658 |

Data from PubChemLite. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared to the theoretical values calculated from the proposed empirical formula, serving as a crucial validation of the compound's identity. For a series of 2-Schiff base-substituted phenylpyrimidines, the experimentally found percentages of carbon, hydrogen, and nitrogen were in close agreement with the calculated values, confirming their elemental composition. mdpi.com

Table 4: Example of Elemental Analysis Data for a Phenylpyrimidine Analogue

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| C | 70.57 | 70.49 |

| H | 5.92 | 5.91 |

| N | 14.96 | 14.95 |

Data for Ethyl 2-(2-benzylidenehydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate. mdpi.com

Single-Crystal X-ray Diffraction Analysis

While spectroscopic techniques provide valuable information about molecular connectivity and functional groups, single-crystal X-ray diffraction offers an unparalleled, definitive determination of the three-dimensional structure of a molecule in the solid state.

Determination of Molecular Structure and Conformation in the Solid State

By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation.

For phenyl(pyridin-2-yl)methanol, a close analogue of this compound, single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system. nih.gov The analysis also showed that the pyridine (B92270) and phenyl rings are inclined to each other. nih.gov Furthermore, the study identified intermolecular hydrogen bonds that link the molecules into helical chains within the crystal lattice. nih.gov This level of detail is crucial for understanding the supramolecular chemistry and physical properties of the compound.

Table 5: Crystallographic Data for Phenyl(pyridin-2-yl)methanol, an Analogue of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.4385 (8) |

| b (Å) | 14.3429 (16) |

| c (Å) | 9.2255 (10) |

| Volume (ų) | 984.27 (19) |

| Z | 4 |

Data obtained from a study on phenyl(pyridin-2-yl)methanol. nih.gov

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| [4-(Ethylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol |

| Ethyl 2-(2-benzylidenehydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate |

Analysis of Dihedral Angles and Conformational Preferences

Although a specific crystal structure for this compound is not publicly documented, the dihedral angle between the phenyl and pyrimidine rings is a critical parameter. In analogous structures, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the dihedral angle between the phenyl and pyrimidine rings has been reported to be 63.07(7)°. For phenyl(pyridin-2-yl)methanol, a structurally similar compound, the pyridine and phenyl rings are inclined to each other by 71.42 (10)°. nih.gov This significant twist is a common feature in 2-phenylpyrimidine (B3000279) derivatives and arises from the steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the pyrimidine ring. A co-planar arrangement would lead to significant steric strain, making a twisted conformation energetically more favorable.

The rotation of the hydroxymethyl group also contributes to the conformational landscape. The orientation of the -CH₂OH group relative to the pyrimidine ring will be influenced by steric interactions with adjacent substituents and potential intramolecular hydrogen bonding.

Table 1: Predicted Key Dihedral Angles in this compound

| Dihedral Angle | Description | Predicted Value (°) | Basis of Prediction |

|---|---|---|---|

| Phenyl-C - C-Pyrimidine | Rotation of the phenyl ring relative to the pyrimidine ring. | 60-80 | Steric hindrance, comparison with analogous structures. |

Note: The values in this table are predictive and based on theoretical considerations and data from analogous compounds, as specific experimental data for this compound is not available.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of this compound would be governed by a variety of intermolecular interactions, leading to a specific supramolecular assembly. These non-covalent interactions are fundamental to the crystal packing and physical properties of the compound.

The most significant intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The hydroxyl group (-OH) of the methanol (B129727) moiety is a classic hydrogen bond donor. The nitrogen atoms within the pyrimidine ring, with their lone pairs of electrons, are potential hydrogen bond acceptors. This could lead to the formation of robust hydrogen-bonded chains or networks. For instance, in the crystal structure of phenyl(pyridin-2-yl)methanol, O—H⋯N hydrogen bonds link the molecules into helical chains. nih.gov Similar interactions are anticipated for this compound.

Table 2: Potential Hydrogen Bonding in this compound

| Donor | Acceptor | Type of Interaction | Expected Significance |

|---|---|---|---|

| -OH (Hydroxymethyl) | N (Pyrimidine) | Intermolecular | Strong, primary driver of crystal packing. |

| C-H (Phenyl/Pyrimidine) | O (Hydroxymethyl) | Intermolecular | Weak, secondary contribution. |

Note: This table outlines the potential hydrogen bonding interactions based on the functional groups present in the molecule.

Pi-stacking is another crucial non-covalent interaction that is expected to play a role in the supramolecular assembly of this compound. oalib.comnih.gov Both the phenyl and pyrimidine rings are aromatic systems and can engage in pi-pi interactions. These interactions can occur in various geometries, including face-to-face (sandwich) or offset-stacked arrangements. nih.gov The presence of both an electron-rich phenyl ring and a somewhat electron-deficient pyrimidine ring could lead to favorable donor-acceptor type pi-stacking interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification and categorization of different types of intermolecular contacts.

While a Hirshfeld surface analysis for this compound has not been reported due to the absence of its crystal structure data, a theoretical analysis can predict the main contributions to the surface. The analysis would involve generating a 3D Hirshfeld surface and a 2D fingerprint plot, which summarizes the types of contacts and their relative abundance.

Table 3: Predicted Contributions to the Hirshfeld Surface of this compound

| Contact Type | Description | Predicted Contribution (%) |

|---|---|---|

| H···H | Interactions between hydrogen atoms. | High |

| C···H/H···C | Interactions between carbon and hydrogen atoms. | Significant |

| N···H/H···N | Interactions involving nitrogen and hydrogen atoms, including hydrogen bonds. | Significant |

| O···H/H···O | Interactions involving oxygen and hydrogen atoms, primarily from hydrogen bonds. | Significant |

| C···C | Contacts between carbon atoms, indicative of pi-stacking. | Moderate |

Note: The percentages are qualitative predictions based on the molecular structure and findings for analogous compounds.

Computational and Theoretical Investigations of 2 Phenylpyrimidin 5 Yl Methanol

Quantum Chemical Calculations (DFT and TDDFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. rsc.org Time-Dependent DFT (TD-DFT) is an extension used to investigate excited states and electronic spectra. researchgate.net These methods would be essential for a thorough characterization of (2-Phenylpyrimidin-5-yl)methanol.

Electronic Structure Characterization, including HOMO-LUMO Energy Gaps

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates higher reactivity and lower stability. researchgate.netnih.gov The HOMO-LUMO gap can also be used to estimate a molecule's potential electronic and optical properties. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound (Note: The following data is illustrative to demonstrate typical results from DFT calculations and is not based on published findings for this specific compound.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational analysis, performed computationally, calculates the frequencies of the normal modes of vibration of a molecule. q-chem.com This analysis serves two primary purposes. First, it confirms that an optimized geometry corresponds to a true energy minimum on the potential energy surface. Second, the calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions, such as C-H stretches, C=N vibrations, or O-H bends. nih.govresearchgate.net A complete assignment of the vibrational spectra provides a molecular "fingerprint" and confirms the synthesized structure. researchgate.net

Analysis of Charge Distribution (Natural Population Analysis, Molecular Electrostatic Potential)

Understanding how charge is distributed within a molecule is key to predicting its interactions and reactivity.

Natural Population Analysis (NPA): NPA is a method used to calculate the atomic charges within a molecule. researchgate.net It provides a more stable and chemically intuitive picture of electron distribution compared to other methods like Mulliken population analysis. researchgate.net The analysis reveals which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), offering insights into the molecule's polarity and potential for electrostatic interactions. uni-muenchen.deicm.edu.pl

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, MEP analysis would highlight the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the methanol (B129727) group as likely sites for hydrogen bonding.

Prediction of Global Reactivity Parameters

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.comresearchgate.netmdpi.com These parameters provide a quantitative measure of the molecule's stability and reactivity. researchgate.netnih.gov

Key parameters include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2. Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): (I - A) / 2. Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): 1 / (2η). The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): χ² / (2η). Measures the propensity of a species to accept electrons.

Table 2: Illustrative Global Reactivity Parameters for this compound (Note: The following data is illustrative and not based on published findings for this specific compound.)

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.875 |

| Chemical Hardness (η) | 2.625 |

| Chemical Softness (S) | 0.190 |

| Electrophilicity Index (ω) | 2.860 |

Molecular Modeling and Simulation Approaches

Beyond static quantum calculations, molecular modeling techniques are used to explore the dynamic behavior and conformational preferences of molecules.

Conformational Energy Landscape Exploration

This compound possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the phenyl ring to the pyrimidine ring and the methanol group to the pyrimidine ring. A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. This exploration identifies the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers between them. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as biological receptors.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The prediction of nonlinear optical (NLO) properties through computational methods is a crucial step in the development of new materials for applications in photonics and optoelectronics. rsc.orgrsc.org For a molecule like this compound, with its combination of aromatic and heterocyclic rings, theoretical calculations can provide significant insights into its potential as an NLO material.

The core of these investigations lies in the use of quantum chemical calculations, primarily Density Functional Theory (DFT), to determine the molecule's response to an external electric field. researchgate.net Key NLO properties that are typically calculated include the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the extent of charge redistribution within the molecule under an electric field and are indicative of the material's NLO response.

In a typical study, the geometry of the this compound molecule would first be optimized to find its most stable conformation. Following this, the NLO properties are calculated. For instance, a study on phenylpyrrole isomers, which are structurally related to phenylpyrimidines, demonstrated that the relative orientation of the aromatic rings significantly influences the electronic and NLO properties. dergipark.org.tr The first hyperpolarizability, a measure of the second-order NLO response, is particularly sensitive to the molecular structure and electronic characteristics. dergipark.org.tr A larger value for the first hyperpolarizability suggests a greater potential for applications in technologies like second-harmonic generation.

Recent research on a newly synthesized pyrimidine derivative highlighted the significant enhancement of NLO behavior in a crystalline environment, which was investigated using an iterative electrostatic embedding method. rsc.orgrsc.org This indicates that theoretical predictions should ideally consider the solid-state packing effects to provide a more accurate assessment of a material's NLO potential. The third-order nonlinear susceptibility of this pyrimidine derivative was found to be superior to that of known chalcone (B49325) derivatives, underscoring the promise of pyrimidine-based compounds in NLO applications. rsc.org

Table 1: Illustrative Theoretical NLO Properties of a Phenylpyrimidine Derivative (Hypothetical Data)

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Linear Polarizability (α) | 25 x 10-24 esu |

| First Hyperpolarizability (β) | 15 x 10-30 esu |

| Second Hyperpolarizability (γ) | 40 x 10-36 esu |

Note: The values in this table are hypothetical and are intended to illustrate the typical output of a computational NLO study on a molecule similar to this compound.

In Silico Methodologies for Structure-Activity Relationship (SAR) Prediction

A typical molecular docking workflow involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) would be generated and optimized. The 3D structure of the target protein (the receptor) is typically obtained from a protein data bank.

Binding Site Prediction: The active site or binding pocket of the protein is identified. microbenotes.com

Docking Simulation: A docking algorithm is used to place the ligand in the binding site in various conformations and orientations.

Scoring and Analysis: The resulting poses are scored based on their binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the ligand and the amino acid residues of the protein are analyzed. nih.gov

For example, a study on pyrimidine derivatives targeting human cyclin-dependent kinase 2 (CDK2) revealed that compounds with electron-withdrawing substituents on the phenyl ring exhibited higher binding scores. nih.gov Another study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors used molecular docking to identify key interactions with amino acid residues in the binding cavity. mdpi.comnih.gov These studies demonstrate how molecular docking can elucidate the structural basis for the activity of pyrimidine-containing compounds.

Table 2: Illustrative Molecular Docking Results for a Phenylpyrimidine Derivative with a Kinase Target (Hypothetical Data)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS20, GLU81, LEU134 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | Phenyl ring with LEU134 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Computational methods are widely used to predict various molecular properties that are crucial for understanding the chemical behavior and potential applications of a compound. acs.orgresearchgate.net For this compound, these predictions can provide valuable information about its physicochemical properties, which are important for its handling, formulation, and potential biological activity.

Commonly predicted properties include:

Lipophilicity (logP): This parameter indicates the molecule's affinity for a lipid environment and is crucial for its absorption and distribution in biological systems.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is important for its bioavailability.

Molecular Weight (MW): A fundamental property that influences many other physicochemical characteristics.

Topological Polar Surface Area (TPSA): A descriptor that correlates with a molecule's ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: These are important for understanding intermolecular interactions and binding to biological targets.

These properties are often calculated using quantitative structure-property relationship (QSPR) models, which are mathematical models that relate the chemical structure of a molecule to its properties. nih.gov Various software packages and online tools are available for these predictions. The predicted properties can be used to assess the "drug-likeness" of a compound according to established guidelines like Lipinski's Rule of Five.

Table 3: Illustrative Predicted Molecular Properties for this compound (Hypothetical Data)

| Property | Predicted Value |

| Molecular Weight ( g/mol ) | 186.21 |

| logP | 1.8 |

| logS | -2.5 |

| TPSA (Ų) | 41.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Note: These are hypothetical values based on the structure of this compound and are intended to be illustrative.

Reactivity and Chemical Transformations of 2 Phenylpyrimidin 5 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol moiety is a key site for the functionalization of (2-phenylpyrimidin-5-yl)methanol. It readily undergoes oxidation to form carbonyl compounds and can be activated for nucleophilic substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 2-phenylpyrimidine-5-carbaldehyde, or further to the carboxylic acid, 2-phenylpyrimidine-5-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate organic solvent. Conversely, strong oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or multi-step processes like laccase-TEMPO systems will typically lead to the formation of the carboxylic acid. researchgate.net The laccase-TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) system, for instance, has been effectively used for converting aromatic alcohols to carboxylic acids under environmentally benign conditions. researchgate.net

| Reagent/System | Expected Product | Product Class |

| Pyridinium chlorochromate (PCC) | 2-Phenylpyrimidine-5-carbaldehyde | Aldehyde |

| Dess-Martin periodinane (DMP) | 2-Phenylpyrimidine-5-carbaldehyde | Aldehyde |

| Potassium permanganate (KMnO₄) | 2-Phenylpyrimidine-5-carboxylic acid | Carboxylic Acid |

| Laccase/TEMPO/O₂ | 2-Phenylpyrimidine-5-carboxylic acid | Carboxylic Acid |

| Mn(OAc)₂/Picolinic Acid/Peracetic Acid | 2-Phenylpyrimidine-5-carboxylic acid | Carboxylic Acid |

This table presents potential oxidation reactions for this compound based on established methods for primary aromatic alcohols.

Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon

The hydroxyl group of the methanol moiety is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. This is typically a two-step process:

Activation Step: The alcohol is reacted with an activating agent. For example, treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields a tosylate ester. Alternatively, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide, 5-(chloromethyl)-2-phenylpyrimidine or 5-(bromomethyl)-2-phenylpyrimidine, respectively.

Substitution Step: The activated intermediate, now bearing a good leaving group, readily undergoes an Sₙ2 reaction with a wide range of nucleophiles. The electrophilic benzylic-like carbon is attacked by the nucleophile, displacing the leaving group.

This methodology allows for the introduction of various functionalities at the 5-position of the pyrimidine (B1678525) ring.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name Example |

| Azide | Sodium azide (NaN₃) | Azide | 5-(Azidomethyl)-2-phenylpyrimidine |

| Cyanide | Sodium cyanide (NaCN) | Nitrile | (2-Phenylpyrimidin-5-yl)acetonitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether | 5-((Phenylthio)methyl)-2-phenylpyrimidine |

| Alkoxide | Sodium methoxide (NaOMe) | Ether | 5-(Methoxymethyl)-2-phenylpyrimidine |

| Amine | Ammonia (NH₃) | Primary Amine | (2-Phenylpyrimidin-5-yl)methanamine |

This table illustrates potential nucleophilic substitution reactions on an activated form of this compound (e.g., the corresponding tosylate or halide).

Electrophilic and Nucleophilic Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character strongly influences its reactivity towards electrophiles and nucleophiles.

Substitution Patterns and Regioselectivity

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (like a halogen) is present on the ring. wikipedia.org The positions most activated towards nucleophilic attack are C2, C4, and C6, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the ring nitrogens. stackexchange.com In general, the C4 position is more reactive than the C2 position in nucleophilic substitutions on pyrimidines. stackexchange.com For this compound, direct SₙAr is unlikely without a leaving group. However, if a halogen were present at the C4 position, it would be the primary site for nucleophilic attack.

Electrophilic Aromatic Substitution: The pyrimidine ring itself is strongly deactivated towards electrophilic attack. Therefore, electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) are difficult and require harsh conditions. When such reactions are forced, they are expected to occur on the more electron-rich phenyl ring substituent. The phenyl group at the C2 position will direct incoming electrophiles to the ortho and para positions, as it is an activating group. youtube.comvanderbilt.edu The pyrimidine ring acts as a deactivating group, further favoring substitution on the phenyl ring.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of pyrimidine rings. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate catalyzed by a palladium complex, is particularly effective. libretexts.org

To utilize this chemistry, a halogenated derivative of this compound is required. For instance, a 4-chloro or 4-bromo derivative would serve as an excellent substrate for Suzuki coupling. The reaction would proceed by coupling the C4 position of the pyrimidine with a variety of aryl or heteroaryl boronic acids, allowing for the synthesis of complex biaryl structures. The hydroxymethyl group at the C5 position may require protection (e.g., as a silyl ether) depending on the reaction conditions.

| Component | Example | Role |

| Pyrimidine Substrate | 4-Chloro-(2-phenylpyrimidin-5-yl)methanol | Electrophile |

| Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid | Nucleophile Source |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyzes the cross-coupling cycle |

| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃) | Activates the organoboron species |

| Solvent | 1,4-Dioxane/Water, Dimethoxyethane (DME) | Reaction medium |

| Potential Product | (2,4-Diphenylpyrimidin-5-yl)methanol | C-C coupled product |

This table outlines the typical components and conditions for a Suzuki-Miyaura cross-coupling reaction involving a halogenated derivative of this compound.

Intermolecular Reactions and Derivative Formation

Beyond the transformations already discussed, this compound can serve as a building block for a variety of derivatives through intermolecular reactions, primarily involving the hydroxymethyl group.

Esterification: The alcohol can react with carboxylic acids or their more reactive derivatives (acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (DCC). This allows for the attachment of a wide range of acyl groups.

Etherification: Ethers can be formed through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O bond.

These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and metabolic stability.

| Reaction Type | Reagent | Functional Group Formed | Product Class |

| Esterification | Acetic anhydride | Ester | (2-Phenylpyrimidin-5-yl)methyl acetate |

| Esterification | Benzoyl chloride | Ester | (2-Phenylpyrimidin-5-yl)methyl benzoate |

| Etherification | Sodium hydride, then Methyl iodide | Ether | 5-(Methoxymethyl)-2-phenylpyrimidine |

| Etherification | Sodium hydride, then Benzyl bromide | Ether | 5-((Benzyloxy)methyl)-2-phenylpyrimidine |

This table summarizes common intermolecular reactions for the synthesis of ester and ether derivatives from this compound.

Condensation Reactions

Condensation reactions of this compound, such as etherification and esterification, are fundamental transformations that introduce a variety of functional groups by leveraging the nucleophilicity of the hydroxyl group.

Etherification: The formation of ethers from this compound can be achieved under standard conditions, such as the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide to yield the desired ether. The reactivity of the alkyl halide typically follows the order of methyl > primary > secondary, consistent with an S(_N)2 mechanism masterorganicchemistry.com.

Esterification: this compound can be readily converted to its corresponding esters through reaction with various acylating agents. The use of highly reactive acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, provides a common and efficient method for ester formation researchgate.net. Alternatively, direct esterification with a carboxylic acid can be accomplished under acidic catalysis (e.g., Fischer esterification), though this method is reversible and may require removal of water to drive the reaction to completion.

| Reaction Type | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| Etherification (Williamson) | This compound | 1. NaH, THF 2. R-X (e.g., CH₃I, BnBr) | 5-(Alkoxymethyl)-2-phenylpyrimidine |

| Esterification | This compound | R-COCl, Pyridine, CH₂Cl₂ | (2-Phenylpyrimidin-5-yl)methyl acetate |

| Esterification (Fischer) | This compound | R-COOH, H₂SO₄ (cat.), Heat | (2-Phenylpyrimidin-5-yl)methyl ester |

Cycloaddition Reactions

The hydroxymethyl group of this compound does not directly participate in cycloaddition reactions. However, it can be chemically modified to an alkene, which can then act as a dienophile in a [4+2] cycloaddition, such as the Diels-Alder reaction. For instance, dehydration of this compound would yield the corresponding 5-vinyl-2-phenylpyrimidine. This vinyl-substituted pyrimidine can then react with a conjugated diene to form a cyclohexene-fused pyrimidine derivative.

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring through the simultaneous formation of two new carbon-carbon bonds nih.gov. The stereochemistry of the dienophile and diene is retained in the product. The reaction is often facilitated by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. While the phenylpyrimidine moiety is generally electron-withdrawing, the vinyl group itself is a competent dienophile, particularly with electron-rich dienes.

| Reaction Type | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| Diels-Alder Reaction | 5-Vinyl-2-phenylpyrimidine | Butadiene, Heat | 5-(Cyclohex-3-en-1-yl)-2-phenylpyrimidine |

| Diels-Alder Reaction | 5-Vinyl-2-phenylpyrimidine | Cyclopentadiene, Heat | 5-(Bicyclo[2.2.1]hept-5-en-2-yl)-2-phenylpyrimidine |

Rearrangement Reactions

The structural framework of this compound allows for the exploration of sigmatropic rearrangements, most notably the Claisen rearrangement, after appropriate functionalization. To achieve this, the hydroxyl group must first be converted into an allyl ether. This can be accomplished via a Williamson ether synthesis using an allyl halide, such as allyl bromide.

The resulting allyl (2-phenylpyrimidin-5-yl)methyl ether can then undergo a thermally or Lewis acid-catalyzed commonorganicchemistry.comcommonorganicchemistry.com-sigmatropic rearrangement. In this concerted process, the allyl group migrates from the oxygen atom to the adjacent carbon atom (C-4 or C-6) of the pyrimidine ring organic-chemistry.orglibretexts.org. This reaction proceeds through a cyclic, six-membered transition state. The initial product of this rearrangement would be a non-aromatic dihydropyrimidine intermediate, which would then tautomerize to a more stable aromatic pyrimidine product, resulting in a C-allylated hydroxypyrimidine. The regioselectivity of the rearrangement would be influenced by steric and electronic factors of the pyrimidine ring.

| Reaction Type | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| Claisen Rearrangement | Allyl (2-phenylpyrimidin-5-yl)methyl ether | Heat or Lewis Acid (e.g., BCl₃) | 4-Allyl-2-phenylpyrimidin-5-ol or 6-Allyl-2-phenylpyrimidin-5-ol |

Academic Research Applications and Structure Activity Relationship Studies of 2 Phenylpyrimidin 5 Yl Methanol Derivatives

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

(2-Phenylpyrimidin-5-yl)methanol is a key starting material for the synthesis of more complex molecules, particularly in the development of therapeutic agents. The hydroxymethyl group at the 5-position of the pyrimidine (B1678525) ring serves as a convenient handle for further chemical modifications. For instance, it can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a variety of coupling reactions to introduce new functional groups and build molecular complexity.

In one notable application, derivatives of this compound have been utilized in the synthesis of novel antifungal agents that target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govrsc.org This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov The synthetic strategy often involves the conversion of the hydroxymethyl group to a more reactive species, enabling the attachment of various side chains designed to interact with the active site of the target enzyme. nih.gov For example, the synthesis of a series of 2-phenylpyrimidine (B3000279) derivatives as CYP51 inhibitors involved the initial protection of an amino group, followed by a Tollens condensation reaction with formaldehyde (B43269) to introduce a hydroxymethyl group, which was then converted to other intermediates. nih.gov

Furthermore, the versatility of the this compound core is demonstrated in the parallel synthesis of libraries of compounds for high-throughput screening. A study on the synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides involved a multi-step sequence starting from itaconic acid to generate key carboxylic acid intermediates, which were then amidated in parallel to produce a diverse set of carboxamides. mdpi.comresearchgate.net This approach highlights the utility of pyrimidine-based intermediates in efficiently generating compound libraries for drug discovery programs. mdpi.comresearchgate.net

Contribution to the Advancement of Heterocyclic Chemistry Research

The study of this compound and its derivatives has significantly contributed to the broader field of heterocyclic chemistry. The development of new synthetic methodologies and the investigation of the reactivity of this scaffold expand the toolkit available to chemists for constructing diverse heterocyclic systems. rsc.org

Research into the synthesis of substituted pyrimidines often leads to the discovery of novel reaction pathways and optimization of existing protocols. For example, the preparation of various 5-hydroxymethylpyrimidines has been described, showcasing different synthetic routes to access these valuable building blocks. mdpi.com These syntheses often involve multi-step procedures, including cyclization and functional group interconversions, which provide valuable insights into the reactivity and stability of the pyrimidine ring system. mdpi.com

Moreover, the exploration of the chemical space around the this compound core has led to the synthesis of a wide range of heterocyclic compounds with potential applications in various fields. These include compounds with potential as anticancer agents, kinase inhibitors, and modulators of other biological targets. nih.govnih.govnih.gov The continuous development of synthetic methods for functionalizing the pyrimidine ring is crucial for advancing drug discovery and materials science. rsc.org

Structure-Activity Relationship (SAR) Investigations in Pyrimidine Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold has been extensively used in SAR investigations to design potent and selective inhibitors of various biological targets.

Systematic Modification of Substituents for Chemical Modulator Design

A common strategy in SAR studies is the systematic modification of different parts of a lead compound to understand the contribution of each substituent to its activity. In the context of 2-phenylpyrimidine derivatives, researchers have explored the impact of modifying the phenyl ring, the pyrimidine core, and the substituent at the 5-position.

For instance, in the development of USP1/UAF1 deubiquitinase inhibitors for cancer therapy, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized and evaluated. nih.govacs.org Introduction of a 5-methyl group on the pyrimidine ring led to a twofold increase in potency compared to the unsubstituted analog. acs.org This finding highlights the importance of substitution at this position for enhancing biological activity.

Similarly, in the design of antifungal agents targeting CYP51, various substituents on the phenyl ring were explored. nih.govrsc.org The electronic and steric properties of these substituents were found to significantly influence the antifungal activity of the compounds. nih.gov

Impact of Structural Changes on Molecular Recognition and Interaction Mechanisms

SAR studies also shed light on how structural modifications affect the way a molecule binds to its target protein. Molecular docking studies are often employed in conjunction with experimental data to visualize and understand these interactions at the molecular level.

In the case of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives designed as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, molecular docking revealed that the most potent compound bound to both the catalytic active site and the peripheral anionic site of AChE through hydrogen bonds and π-π interactions. researchgate.net This detailed understanding of the binding mode is crucial for the rational design of more potent and selective inhibitors.

The study of 5-hydroxymethylpyrimidines has also provided insights into intramolecular and intermolecular interactions. X-ray crystallography has revealed the formation of specific hydrogen-bonded networks, which can influence the conformation and biological activity of these molecules. mdpi.com

Design Principles for Novel this compound Analogues

The culmination of SAR studies is the establishment of design principles that can guide the synthesis of new and improved analogs. For this compound derivatives, several key principles have emerged.

For inhibitors of the USP1/UAF1 complex, the presence of a 5-methyl group on the pyrimidine ring was identified as a key feature for enhanced potency. acs.org In the development of Mnk2 inhibitors, SAR analysis of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives revealed the importance of specific substitutions on the pyrimidine core and the aniline (B41778) moiety for achieving high potency and selectivity. nih.gov

These design principles are invaluable for medicinal chemists, enabling them to focus their synthetic efforts on modifications that are most likely to lead to improved biological activity.

Exploration of this compound in Materials Science (e.g., Nonlinear Optics)

While the primary focus of research on this compound and its derivatives has been in the field of medicinal chemistry, there is growing interest in their potential applications in materials science. The inherent electronic properties of the pyrimidine ring, coupled with the ability to introduce various functional groups, make these compounds attractive candidates for the development of novel materials with interesting optical and electronic properties.

Although specific studies on the nonlinear optical properties of this compound itself are not widely reported in the initial search, the broader class of pyrimidine derivatives has been investigated for such applications. The delocalized π-electron system of the aromatic rings can give rise to significant nonlinear optical responses, which are of interest for applications in optical communications, data storage, and optical limiting. The ability to tune these properties through synthetic modification of the this compound scaffold presents an exciting avenue for future research.

The following table provides a summary of selected this compound derivatives and their reported biological activities.

| Compound/Derivative | Target/Application | Key Findings | Reference(s) |

| 2-Phenylpyrimidine derivatives | Antifungal (CYP51 inhibitors) | Compound C6 showed superior antifungal activity compared to fluconazole. | nih.govrsc.org |

| N-Benzyl-2-phenylpyrimidin-4-amine derivatives | Anticancer (USP1/UAF1 inhibitors) | Introduction of a 5-methyl group increased potency. | nih.govacs.org |

| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamides | Alzheimer's Disease (AChE inhibitors) | Compound 6g was a potent and selective AChE inhibitor. | researchgate.net |

| 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives | Anticancer (Mnk2 inhibitors) | Several derivatives showed potent Mnk2 inhibitory activity. | nih.gov |

| 5-Hydroxymethylpyrimidines | Cytotoxic agents | Hydroxylation at the 5-position enhanced cytotoxicity. | mdpi.com |

Q & A

Q. Q1. What are the standard synthetic protocols for (2-Phenylpyrimidin-5-yl)methanol, and how is purity ensured?

The synthesis typically involves nucleophilic substitution at the pyrimidine ring using formaldehyde under basic conditions (e.g., NaOH) . Purification is achieved via recrystallization or column chromatography, with purity verified by HPLC (≥95%) and NMR spectroscopy . Key intermediates, such as 2-phenylpyrimidine derivatives, are commercially sourced to ensure regioselectivity .

Q. Q2. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm the hydroxymethyl group (δ ~4.6 ppm for -CH₂OH) and aromatic proton environments .

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., m/z 186.21 for C₁₁H₁₀N₂O) .

- IR Spectroscopy : To identify hydroxyl stretches (~3200–3600 cm⁻¹) .

Intermediate Research Questions

Q. Q3. How can reaction conditions be optimized to improve yields of this compound?

Optimization involves:

Q. Q4. What strategies address regioselectivity challenges in pyrimidine ring functionalization?

Regioselectivity is influenced by:

- Electron-Directing Groups : Methyl or phenyl groups at specific positions guide substitution to the 5-position .

- Protecting Groups : Temporarily masking the hydroxymethyl group prevents unwanted side reactions during multi-step syntheses .

Advanced Research Questions

Q. Q5. How can contradictory biological activity data across studies be resolved?

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., enzyme inhibition assays at fixed ATP concentrations) .

- Structural Analog Interference : Compare activity of this compound with analogs like (4-Pyrimidin-5-ylphenyl)ethanol to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile data from diverse models (e.g., in vitro vs. in vivo) .

Q. Q6. What computational approaches predict the compound’s interaction with biological targets?

- Docking Simulations : Use software like AutoDock Vina to model binding to kinases or G-protein-coupled receptors .

- QM/MM Calculations : Assess electronic effects of the hydroxymethyl group on binding affinity .

- MD Simulations : Evaluate stability of ligand-receptor complexes over nanosecond timescales .

Q. Q7. How can in vitro toxicity profiles guide safe handling protocols?

- Cell Viability Assays : Test cytotoxicity in fibroblasts (IC₅₀ >1500 µmol/L) and hepatocytes (IC₅₀ ~2210 mmol/L) .

- Metabolic Stability Studies : Monitor hepatic dehydrogenase inhibition to predict detoxification pathways .

- Safety Data Sheets (SDS) : Reference OSHA guidelines for handling methanol derivatives .

Methodological & Analytical Challenges

Q. Q8. What advanced techniques validate trace impurities in synthesized batches?

- HRMS : Resolve isotopic patterns to identify impurities (e.g., methylated byproducts) .

- 2D NMR (COSY, HSQC) : Map coupling networks to detect stereochemical anomalies .

- X-ray Crystallography : Confirm crystal structure and assess polymorphism risks .

Q. Q9. How are structure-activity relationships (SAR) systematically explored?

- Analog Synthesis : Modify substituents (e.g., replacing phenyl with furyl) and test bioactivity .

- Free-Wilson Analysis : Quantify contributions of functional groups to activity .

- Pharmacophore Modeling : Identify essential moieties (e.g., hydroxymethyl and pyrimidine) for target engagement .

Data Interpretation & Reproducibility

Q. Q10. What statistical frameworks ensure reproducibility in dose-response studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro